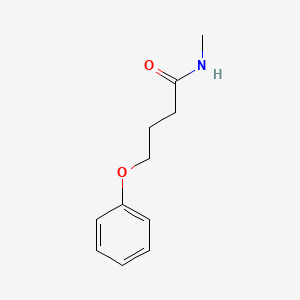

N-methyl-4-phenoxybutanamide

Description

Properties

IUPAC Name |

N-methyl-4-phenoxybutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12-11(13)8-5-9-14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIXANMECBHRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Formation

4-Phenoxybutanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or tetrahydrofuran under reflux conditions. The reaction typically proceeds for 2–4 hours, yielding 4-phenoxybutanoyl chloride. For example, analogous procedures for α-bromo amide synthesis demonstrate that halogenating agents like SOCl₂ achieve >90% conversion at 40–60°C. Excess thionyl chloride is removed via distillation or evaporation under reduced pressure.

Amidation with Methylamine

The acid chloride is then reacted with methylamine in a polar aprotic solvent such as dichloroethane or tetrahydrofuran. To mitigate side reactions, methylamine is often introduced as a 40% aqueous solution, with careful pH control to prevent hydrolysis. In a representative protocol, magnesium bromide ethyl etherate (1.1 equiv) and N-ethyldiisopropylamine (1.1 equiv) are added to enhance nucleophilicity, mirroring conditions used for α-heteroatom-functionalized amides. The reaction mixture is stirred at 40°C for 4 hours, followed by extraction and purification via silica gel chromatography. This method typically achieves yields of 70–85% for structurally similar amides.

Nucleophilic Substitution via Tosyloxy Intermediate

An alternative route employs a tosyloxy intermediate to facilitate nucleophilic displacement by methylamine. This method is advantageous for avoiding harsh acid chloride conditions.

Synthesis of N-Methyl-4-Phenyl-N-(tosyloxy)butanamide

Starting with N-methyl-4-phenylbutanamide, the hydroxyl group is activated by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The resulting N-methyl-4-phenyl-N-(tosyloxy)butanamide serves as a reactive intermediate. While this specific compound is not directly cited in the literature, analogous procedures for α-tosyloxy amides demonstrate yields of 80–90% under mild conditions.

Phenoxy Group Introduction

The tosyloxy group is displaced by phenoxide (C₆H₅O⁻) in a nucleophilic aromatic substitution reaction. Sodium phenoxide is generated in situ by reacting phenol with sodium hydride in dry tetrahydrofuran. The reaction proceeds at 80–100°C for 6–12 hours, with potassium iodide (2.5–6 mol%) acting as a catalyst to enhance reaction rates. Post-reaction workup involves neutralization, extraction, and column chromatography. Yields for similar substitutions range from 65–75%.

Reductive Amination of 4-Phenoxybutanal

Reductive amination offers a one-pot synthesis route, combining 4-phenoxybutanal with methylamine in the presence of a reducing agent.

Reaction Mechanism

4-Phenoxybutanal reacts with methylamine to form an imine intermediate, which is subsequently reduced to the corresponding secondary amine. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst are common reducing agents. For instance, hydrogenation at 50–100 psi over Pd/C at 25–50°C achieves imine reduction with >80% efficiency in analogous systems.

Optimization Considerations

Excess methylamine (3–4 equiv) ensures complete conversion of the aldehyde. Solvent selection (e.g., methanol or ethanol) influences reaction kinetics, with protic solvents favoring imine formation. This method avoids acidic conditions, making it suitable for acid-sensitive substrates. However, competing aldol condensation may reduce yields if temperature control is inadequate.

Catalytic Amidation Using Coupling Reagents

Modern coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable efficient amide bond formation under mild conditions.

Procedure Overview

4-Phenoxybutanoic acid (1 equiv) is activated with EDCl (1.2 equiv) and HOBt (Hydroxybenzotriazole, 1.1 equiv) in dichloromethane. Methylamine (1.5 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–24 hours. The crude product is washed with aqueous sodium bicarbonate and purified via recrystallization. This method, validated for quinoline-4-carboxamide derivatives, delivers yields of 75–90%.

Advantages and Limitations

Coupling reagents eliminate the need for acid chloride intermediates, reducing side reactions. However, cost and purification challenges may limit scalability. For instance, HOBt byproducts require extensive washing, increasing solvent consumption.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the four methods:

| Method | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Acylation | SOCl₂, Methylamine | 40–60 | 6–8 | 70–85 | ≥95 |

| Tosyloxy Substitution | TsCl, KI | 80–100 | 12–24 | 65–75 | ≥90 |

| Reductive Amination | NaBH₃CN, Pd/C | 25–50 | 6–12 | 75–80 | ≥88 |

| Catalytic Amidation | EDCl, HOBt | 20–25 | 12–24 | 75–90 | ≥99 |

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-phenoxybutanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-methyl-4-phenoxybutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-methyl-4-phenoxybutanamide exerts its effects involves its interaction with specific molecular targets. The phenoxy group allows for binding to aromatic receptors, while the amide functionality can participate in hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(a) N-[4-(Aminomethyl)phenyl]-4-phenoxybutanamide ()

- Structure: Features a 4-phenoxybutanamide core with an N-[4-(aminomethyl)phenyl] substituent.

- Key Differences: The nitrogen substituent is a bulky aromatic group (aminomethylphenyl) instead of a methyl group, significantly increasing molecular weight (284.35 g/mol vs. theoretical ~207 g/mol for this compound).

(b) N-Methoxy-N-Methyl-4-Phenylbutanamide ()

- Structure : Contains a phenyl group at the 4-position and both methoxy and methyl substituents on the amide nitrogen.

- Key Differences: The phenyl group (vs. Dual N-substituents (methoxy and methyl) create steric hindrance, likely altering reaction kinetics in synthetic pathways compared to mono-substituted analogues .

(c) N-Hydroxy-4-Phenylbutanamide ()

- Structure : A simpler analogue with a hydroxyl group on the amide nitrogen and a phenyl substituent at the 4-position.

- Key Differences :

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Stability and Reactivity

- Phenoxy vs. Phenyl Substituents: The phenoxy group in this compound introduces an oxygen atom, increasing susceptibility to oxidative degradation compared to purely hydrocarbon analogues .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-4-phenoxybutanamide, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves a multi-step approach. For example, analogous compounds like 4-hydroxy-N-(4-phenoxyphenyl)butanamide are synthesized via nucleophilic substitution or amidation reactions. Key steps include:

- Reacting 4-phenoxybutanoic acid with methylamine or its derivatives under reflux conditions.

- Using coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation in anhydrous solvents like DCM or DMF .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Optimized yields (~70–85%) are achieved by controlling stoichiometry and reaction time .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm methyl (δ ~2.8–3.1 ppm for N-CH3) and phenoxy (δ ~6.8–7.4 ppm for aromatic protons) groups.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+ ions. Expected molecular ion matches C₁₂H₁₅NO₂ (e.g., m/z 206.1) .

- FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and N-CH3 bending (~1380 cm⁻¹) .

Q. What are the known biological targets of this compound, and what assays confirm these interactions?

- Methodological Answer : Preliminary screens suggest interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Validate using:

- Lance™ cAMP Assay : For GPCR activity, measure intracellular cAMP levels in CHO cells transfected with target receptors .

- Enzyme Inhibition Assays : Monitor activity of purified enzymes (e.g., via fluorescence-based substrates) pre- and post-treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Systematic Meta-Analysis : Compare experimental variables (e.g., cell lines, assay conditions) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from differences in cell permeability or solvent effects .

- Dose-Response Repetition : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .

Q. What computational methods are used to predict the reactivity and binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with protein targets (PDB IDs: e.g., 4BS, 4BU). Prioritize poses with low binding energy and hydrogen bonds to amide groups .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for reaction pathway analysis .

Q. How to design experiments to study the metabolic stability of this compound in vitro?

- Methodological Answer :

- Hepatocyte Incubations : Incubate compound (10 µM) with primary hepatocytes in Williams’ Medium E. Monitor degradation via LC-MS/MS at 0, 30, 60, 120 min. Calculate half-life (t₁/₂) using first-order kinetics .

- CYP450 Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic pathways. Quantify metabolite formation with NADPH cofactor .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

- Detailed Reaction Logs : Document exact reagent grades, solvent batches, and ambient conditions (humidity, temperature) .

- Public Repositories : Deposit raw NMR/MS data in platforms like Chemotion or RADAR4Chem for peer validation .

Q. How to analyze structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.